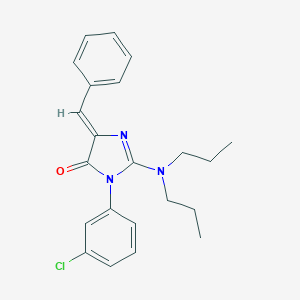

1-(3-Chlorophenyl)-2-(dipropylamino)-4-benzylidene-2-imidazoline-5-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3-Chlorophenyl)-2-(dipropylamino)-4-benzylidene-2-imidazoline-5-one, also known as clonidine, is a medication primarily used to treat high blood pressure. It belongs to the class of drugs called alpha-2 adrenergic agonists, which work by decreasing the activity of certain nerves in the brain and body. In addition to its use in hypertension, clonidine has also been studied for its potential applications in various scientific research areas.

Mécanisme D'action

Clonidine works by binding to and activating alpha-2 adrenergic receptors in the brain and body. This leads to a decrease in the release of norepinephrine, a neurotransmitter that plays a role in the regulation of blood pressure, heart rate, and stress response. By decreasing norepinephrine release, 1-(3-Chlorophenyl)-2-(dipropylamino)-4-benzylidene-2-imidazoline-5-one causes a decrease in blood pressure and heart rate, as well as a decrease in anxiety and stress.

Biochemical and Physiological Effects:

In addition to its effects on blood pressure and stress response, 1-(3-Chlorophenyl)-2-(dipropylamino)-4-benzylidene-2-imidazoline-5-one has been shown to have a number of other biochemical and physiological effects. These include a decrease in the release of other neurotransmitters, such as dopamine and serotonin, and an increase in the release of certain hormones, such as growth hormone and prolactin. Clonidine has also been shown to have anti-inflammatory and antioxidant effects, as well as effects on glucose metabolism and insulin secretion.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using 1-(3-Chlorophenyl)-2-(dipropylamino)-4-benzylidene-2-imidazoline-5-one in lab experiments is its well-established mechanism of action and pharmacokinetics. This makes it a useful tool for studying the role of alpha-2 adrenergic receptors in various physiological and pathological processes. However, one limitation of using 1-(3-Chlorophenyl)-2-(dipropylamino)-4-benzylidene-2-imidazoline-5-one is its potential for off-target effects, as it can bind to other receptors in addition to alpha-2 adrenergic receptors. This can complicate the interpretation of experimental results and require additional controls and analyses.

Orientations Futures

There are several potential future directions for research on 1-(3-Chlorophenyl)-2-(dipropylamino)-4-benzylidene-2-imidazoline-5-one. One area of interest is the development of more selective alpha-2 adrenergic agonists that can target specific receptor subtypes and avoid off-target effects. Another area of interest is the use of 1-(3-Chlorophenyl)-2-(dipropylamino)-4-benzylidene-2-imidazoline-5-one in combination with other drugs or therapies, such as cognitive-behavioral therapy, to enhance its therapeutic effects. Additionally, there is ongoing research into the potential use of 1-(3-Chlorophenyl)-2-(dipropylamino)-4-benzylidene-2-imidazoline-5-one in the treatment of other conditions, such as post-traumatic stress disorder (PTSD) and chronic pain.

Méthodes De Synthèse

The synthesis of 1-(3-Chlorophenyl)-2-(dipropylamino)-4-benzylidene-2-imidazoline-5-one involves several steps, starting with the reaction of 3-chlorobenzaldehyde and dipropylamine to form 3-chloro-N,N-dipropylbenzamide. This is then reacted with sodium hydride and 2-bromoacetophenone to form the intermediate product, 1-(3-chlorophenyl)-2-(dipropylamino)-1-phenylethanone. The final step involves the reaction of this intermediate with formic acid to form 1-(3-Chlorophenyl)-2-(dipropylamino)-4-benzylidene-2-imidazoline-5-one.

Applications De Recherche Scientifique

Clonidine has been studied for its potential applications in various scientific research areas, including neuroscience, psychiatry, and pharmacology. In neuroscience, 1-(3-Chlorophenyl)-2-(dipropylamino)-4-benzylidene-2-imidazoline-5-one has been used to study the role of alpha-2 adrenergic receptors in the regulation of stress and anxiety. In psychiatry, it has been studied for its potential use in the treatment of attention deficit hyperactivity disorder (ADHD), anxiety disorders, and substance abuse disorders. In pharmacology, 1-(3-Chlorophenyl)-2-(dipropylamino)-4-benzylidene-2-imidazoline-5-one has been studied for its potential use in the treatment of pain, opioid withdrawal, and hypertension.

Propriétés

Formule moléculaire |

C22H24ClN3O |

|---|---|

Poids moléculaire |

381.9 g/mol |

Nom IUPAC |

(5Z)-5-benzylidene-3-(3-chlorophenyl)-2-(dipropylamino)imidazol-4-one |

InChI |

InChI=1S/C22H24ClN3O/c1-3-13-25(14-4-2)22-24-20(15-17-9-6-5-7-10-17)21(27)26(22)19-12-8-11-18(23)16-19/h5-12,15-16H,3-4,13-14H2,1-2H3/b20-15- |

Clé InChI |

UFLLBSDKWWYLBB-HKWRFOASSA-N |

SMILES isomérique |

CCCN(CCC)C1=N/C(=C\C2=CC=CC=C2)/C(=O)N1C3=CC(=CC=C3)Cl |

SMILES |

CCCN(CCC)C1=NC(=CC2=CC=CC=C2)C(=O)N1C3=CC(=CC=C3)Cl |

SMILES canonique |

CCCN(CCC)C1=NC(=CC2=CC=CC=C2)C(=O)N1C3=CC(=CC=C3)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(5-imino-7-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 4-fluorobenzoate](/img/structure/B295838.png)

![4-{5-[(2-heptyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B295840.png)

![5-imino-2-isopropyl-6-{2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295841.png)

![5-imino-6-{2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295843.png)

![6-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295844.png)

![5-imino-6-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylene}-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295847.png)

![6-{5-chloro-2-[(4-fluorobenzyl)oxy]benzylidene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295848.png)

![6-{5-chloro-2-[(2-fluorobenzyl)oxy]benzylidene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295849.png)

![4-[(5-imino-7-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B295851.png)

![6-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295852.png)

![6-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295853.png)

![2-heptyl-5-imino-6-(2,3,4-trimethoxybenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295858.png)

![(6Z)-6-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-2-heptyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295859.png)

![6-({5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295860.png)